[(3-methyl-1H-pyrazol-4-yl)methyl](3-methylbutan-2-yl)amine
Description
Properties
IUPAC Name |
3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)8(3)11-5-10-6-12-13-9(10)4/h6-8,11H,5H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUXQNBRURWCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Assembly
Advanced multicomponent reactions demonstrate efficacy in constructing complex pyrazole architectures. A 2022 study developed a four-component system using:
- Benzyl alcohols (oxidized in situ to aldehydes)
- Ethyl acetoacetate
- Phenylhydrazine
- Malononitrile
While this method produces pyrano[2,3-c]pyrazoles, modifying the aldehyde component to 3-methylbutan-2-ylamine derivatives could theoretically yield the target compound. Reaction optimization would require:
- Catalyst : Sulfonated amorphous carbon (5 mg) with eosin Y
- Light activation : Blue LED irradiation
- Reaction time : 28 hours
Amine Functionalization Strategies
Nucleophilic Substitution
Halogenated pyrazole intermediates enable direct amine coupling. A patent describes nucleophilic displacement reactions using:
- Substrate : Chloromethyl-pyrazole derivatives
- Nucleophile : 3-Methylbutan-2-ylamine
- Base : N-Methylmorpholine
- Coupling agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Typical conditions:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Reaction time | 3 hours | |
| Solvent | Dichloromethane | |
| Yield range | 80–85% |
Reductive Amination
Carbonyl intermediates facilitate amine conjugation through reductive pathways. For analogous systems, cyclohexanone derivatives react with 3-methylbutan-2-ylamine under:
- Reducing agent : Sodium cyanoborohydride
- Solvent : Methanol
- Molar ratio : 1:1.2 (ketone:amine)
- Yield : 72–78%
Applying this to [(3-methyl-1H-pyrazol-4-yl)methyl]ketone precursors would require:
- In situ generation of the aldehyde/ketone
- Controlled pH (4–6) for imine formation
- Low-temperature reduction (-10°C)
Protecting Group Strategies
Boc Protection-Deprotection
Complex amine synthetics often employ tert-butoxycarbonyl (Boc) protection, as demonstrated in proteasome inhibitor synthesis:
Protection :
- Reagent : Di-tert-butyl dicarbonate
- Base : Triethylamine
- Solvent : THF/Water (3:1)
Deprotection :
- Reagent : Trifluoroacetic acid (TFA)
- Conditions : 0°C to room temperature
- Neutralization : In situ treatment with NaHCO₃
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the disease being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
| Compound Name | Molecular Formula | Key Substituents | Synthetic Yield | Notable Properties | Reference |
|---|---|---|---|---|---|
| (3-Methyl-1H-pyrazol-4-yl)methylamine (Target) | C₁₀H₁₉N₃ | 3-methylpyrazole, 3-methylbutan-2-ylamine | N/A | Moderate lipophilicity (predicted) | |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₄N₄ | Pyridinyl group, cyclopropylamine | 17.9% | Mp: 104–107°C; HRMS confirmed | |
| 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine | C₈H₁₄BrN₃ | Bromo substituent, 3-methylbutan-2-yl | N/A | Halogenated analogue; potential electrophile | |
| Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine | C₁₀H₂₀ClN₃ | Ethyl-propyl chain, chlorine substitution | N/A | Higher molecular weight (217.74 g/mol) | |
| Ethyl({[5-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl})amine | C₂₄H₃₄FN₇ | Fluorophenyl, ethylpiperazine | N/A | Complex pharmacophore; likely CNS activity |
Key Comparative Insights :
Substituent Effects on Physicochemical Properties
- Aromatic vs. Aliphatic Groups : The pyridinyl-substituted compound (C₁₂H₁₄N₄) exhibits increased polarity due to the heteroaromatic ring, likely improving aqueous solubility relative to the target’s purely aliphatic side chain .
Pharmacological Potential
- The ethylpiperazinyl-fluorophenyl analogue (C₂₄H₃₄FN₇) demonstrates how branched amines and fluorinated aromatics are leveraged to enhance blood-brain barrier penetration, a feature absent in the simpler target compound .
- Chlorinated derivatives (e.g., C₁₀H₂₀ClN₃) may exhibit altered metabolic stability due to resistance to oxidative degradation .
Structural and Functional Trends in Related Patents
Patented analogues often incorporate trifluoromethyl groups , piperazine rings , or heteroaromatic extensions to optimize target engagement. For example:
- Piperazine Derivatives : Compounds like N-[(1R,3S)-3-isopropyl-3-(piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (C₂₇H₄₀F₃N₃O₃) emphasize the role of piperazine in enhancing solubility and binding affinity .
- Trifluoromethyl Groups : These groups improve metabolic stability and lipophilicity, as seen in (3-tert-butyl-phenyl)-{1-methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine .
Biological Activity
(3-methyl-1H-pyrazol-4-yl)methylamine, with the CAS number 1427380-55-9, is a compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (3-methyl-1H-pyrazol-4-yl)methylamine can be represented as follows:
This compound features a pyrazole ring substituted with a methyl group at position 3 and an amine group at position 4. The presence of the (3-methylbutan-2-yl)amine moiety enhances its lipophilicity, which may influence its interaction with biological targets.
Synthesis
The synthesis of (3-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylbutan-2-amine under reflux conditions in an organic solvent such as ethanol or methanol. The product is purified using recrystallization or column chromatography to achieve high purity levels suitable for biological testing .
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. (3-methyl-1H-pyrazol-4-yl)methylamine has been evaluated against various bacterial strains. In vitro assays demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is well-documented. Research indicates that (3-methyl-1H-pyrazol-4-yl)methylamine may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced inflammation markers and improved clinical outcomes in conditions such as arthritis .
The mechanism through which (3-methyl-1H-pyrazol-4-yl)methylamine exerts its biological effects is thought to involve the modulation of specific receptors and enzymes involved in inflammation and microbial resistance. For instance, studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Case Studies
- Antimicrobial Efficacy : In a study conducted on various bacterial strains including E. coli and Staphylococcus aureus, (3-methyl-1H-pyrazol-4-yl)methylamine showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .
- Anti-inflammatory Model : In a controlled experiment using a rat model of induced arthritis, treatment with (3-methyl-1H-pyrazol-4-yl)methylamine resulted in a significant reduction in paw swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6), showcasing its potential therapeutic benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
